

1,4,6-Tribromo-dibenzofuran chemical structure and properties

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Compound of Interest

Compound Name: 1,4,6-Tribromo-dibenzofuran

Cat. No.: B15210295

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1,4,6-Tribromo-dibenzofuran: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the chemical structure and properties of **1,4,6-Tribromo-dibenzofuran**. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for this particular isomer is scarce. This document consolidates the known information and provides a general overview based on the broader class of polybrominated dibenzofurans (PBDFs).

Chemical Structure and Identification

1,4,6-Tribromo-dibenzofuran is a halogenated aromatic hydrocarbon. The dibenzofuran core is a tricyclic structure composed of two benzene rings fused to a central furan ring. In this specific isomer, bromine atoms are substituted at the 1, 4, and 6 positions of the dibenzofuran skeleton.

Molecular Formula: $C_{12}H_5Br_3O$

Molecular Weight: 404.88 g/mol

Chemical Structure:

Caption: Chemical structure and identifiers for **1,4,6-Tribromo-dibenzofuran**.

Physicochemical Properties

Specific experimental data for the physicochemical properties of **1,4,6-Tribromo-dibenzofuran**, such as melting point, boiling point, and solubility, are not readily available in the surveyed literature. For related polybrominated dibenzofurans, these properties are influenced by the number and position of the bromine atoms. Generally, an increase in bromination leads to higher melting and boiling points and decreased water solubility.

Quantitative Data Summary

| Property | Value | Source |
|-------------------|--|---------|
| Molecular Formula | C ₁₂ H ₅ Br ₃ O | PubChem |
| Molecular Weight | 404.88 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| LogP (estimated) | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1,4,6-Tribromo-dibenzofuran** are not described in the accessible scientific literature. General synthetic routes to polybrominated dibenzofurans often involve the bromination of dibenzofuran or the cyclization of brominated precursors. However, without specific literature, a detailed protocol cannot be provided.

Spectral Data

No specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for **1,4,6-Tribromo-dibenzofuran** has been found.

- **NMR Spectroscopy:** For related brominated aromatic compounds, the ^1H and ^{13}C NMR chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms, typically causing downfield shifts of nearby protons and carbons. The coupling patterns in the ^1H NMR spectrum would provide information on the substitution pattern of the aromatic rings.
- **Mass Spectrometry:** The mass spectrum of **1,4,6-Tribromo-dibenzofuran** would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms (bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance). The molecular ion peak would be expected at m/z 404, accompanied by other peaks corresponding to the isotopic distribution.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for **1,4,6-Tribromo-dibenzofuran**.

The broader class of polybrominated dibenzofurans (PBDFs) are known environmental contaminants and are structurally similar to polychlorinated dibenzodioxins and dibenzofurans. Some of these compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes. Activation of the AhR signaling pathway is a key mechanism for the toxic effects of many halogenated aromatic hydrocarbons.

Due to the lack of specific data for **1,4,6-Tribromo-dibenzofuran**, no signaling pathway or experimental workflow diagrams can be generated at this time.

Conclusion

This technical guide summarizes the limited available information on **1,4,6-Tribromo-dibenzofuran**. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its specific physicochemical properties, experimental protocols for its synthesis and characterization, and its biological activity. Further research is required to elucidate these aspects and to understand its potential effects on biological systems. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.

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